2,6-Dimethyltetrahydro-4h-pyran-4-one
Overview
Description
2,6-Dimethyltetrahydro-4h-pyran-4-one is an organic compound with the molecular formula C7H10O3 It is a derivative of pyran and is characterized by the presence of two methyl groups at the 2 and 6 positions and a ketone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetrahydro-4h-pyran-4-one can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethylglutaric anhydride under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the pyran ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyltetrahydro-4h-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6-Dimethyltetrahydro-4h-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyltetrahydro-4h-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the methyl groups and ketone functionality.
2,3-Dihydrofuran: Another cyclic ether with a similar structure but different ring size and functional groups.
Uniqueness
2,6-Dimethyltetrahydro-4h-pyran-4-one is unique due to the presence of both methyl groups and a ketone functionality, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2,6-dimethyloxan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-7(8)4-6(2)9-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBJPDVINOGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90910285 | |
Record name | 2,6-Dimethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-79-6 | |
Record name | Tetrahydro-2,6-dimethyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-4-one, tetrahydro-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyloxan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90910285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic strategy employed in the described research?
A1: The research highlights a scalable synthesis of (R,R)-2,6-dimethyldihydro-2H-pyran-4(3H)-one, emphasizing efficiency and potential for larger-scale production. The key steps include a titanium isopropoxide [Ti(OiPr)4]-catalyzed Kulinkovich cyclopropanation followed by oxidative fragmentation to yield a vinyl ketone intermediate. [, ] This intermediate then undergoes oxidative Heck cyclization and a diastereoselective copper-catalyzed Grignard addition to achieve the target molecule. [, ] The use of readily available reagents and robust catalytic processes makes this approach particularly appealing for potential applications.
Q2: What are the challenges addressed in the diastereoselective Grignard addition step?
A2: The researchers identified a need to enhance the robustness of the diastereoselective copper-catalyzed Grignard addition, a crucial step in installing the methyl group with the desired stereochemistry. [] They successfully addressed this challenge by incorporating 1,3-bis(diphenylphosphino)propane and trimethylsilyl chloride into the reaction procedure. This modification led to a more reliable and efficient process for achieving the desired (R,R)-configuration in the final product. []
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